2-Butoxyethyl bromoacetate

Description

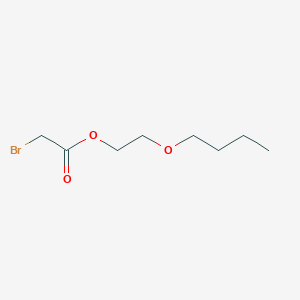

Structure

3D Structure

Properties

CAS No. |

56521-74-5 |

|---|---|

Molecular Formula |

C8H15BrO3 |

Molecular Weight |

239.11 g/mol |

IUPAC Name |

2-butoxyethyl 2-bromoacetate |

InChI |

InChI=1S/C8H15BrO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |

InChI Key |

OLWAOYLOYZJIQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Butoxyethyl Bromoacetate

Nucleophilic Substitution Reactions (SN2 Pathways)

The presence of a bromine atom, a good leaving group, renders the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. These reactions predominantly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, characterized by a single transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs. This concerted process leads to an inversion of stereochemistry at the reaction center, although for the achiral 2-butoxyethyl bromoacetate (B1195939), this is not a stereochemical consideration.

Reactivity at the Halogen-Bearing Carbon (Alkylating Properties)

As an alkylating agent, 2-butoxyethyl bromoacetate is effective in forming new bonds by transferring its 2-butoxyethyl acetate (B1210297) moiety to a nucleophile. This property is central to its application in organic synthesis.

The electrophilic methylene carbon of this compound readily reacts with a range of heteroatomic nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Carbon-Nitrogen Bond Formation: Nitrogen-based nucleophiles, such as amines and the nitrogen atoms within heterocyclic systems, can attack the α-carbon to the bromine, displacing the bromide ion and forming a new C-N bond. This reaction is fundamental in the synthesis of more complex amine derivatives.

Carbon-Sulfur Bond Formation: Sulfur nucleophiles, like thiols and thiophenols, are known for their high nucleophilicity and readily participate in SN2 reactions. The reaction with this compound would result in the formation of thioethers, compounds with significant applications in various fields of chemistry. For instance, the reaction of this compound with a thiol (R-SH) would yield the corresponding 2-butoxyethyl S-alkylthioacetate.

Carbon-Oxygen Bond Formation: Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the bromide to form ethers. This reaction, while feasible, often requires careful selection of reaction conditions to avoid competing reactions, such as elimination or hydrolysis of the ester group.

A general representation of these reactions is depicted in the table below:

| Nucleophile (Nu:⁻) | Product | Bond Formed |

| Amine (R-NH₂) | R-NH-CH₂COOCH₂CH₂O(CH₂)₃CH₃ | Carbon-Nitrogen |

| Thiolate (R-S⁻) | R-S-CH₂COOCH₂CH₂O(CH₂)₃CH₃ | Carbon-Sulfur |

| Alkoxide (R-O⁻) | R-O-CH₂COOCH₂CH₂O(CH₂)₃CH₃ | Carbon-Oxygen |

The alkylating capability of this compound extends to the functionalization of various organic molecules, a key example being the N-alkylation of heterocyclic compounds. Heterocycles containing a nucleophilic nitrogen atom, such as imidazoles, pyrazoles, and triazoles, can be readily alkylated. This process is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where the introduction of a specific substituent on a nitrogen atom of a heterocycle can significantly alter its properties.

The reaction involves the attack of the lone pair of electrons on the heterocyclic nitrogen onto the electrophilic carbon of this compound, leading to the formation of a quaternary ammonium (B1175870) salt or, after deprotonation, the N-alkylated heterocycle.

Ester Hydrolysis and Transesterification Pathways

While the primary reactive site for SN2 reactions is the carbon bearing the bromine, the ester functionality of this compound can also undergo nucleophilic attack, leading to hydrolysis or transesterification.

Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to yield 2-butoxyethanol (B58217) and bromoacetic acid. This reaction proceeds through nucleophilic acyl substitution.

Transesterification: When treated with an alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. This process involves the exchange of the 2-butoxyethyl group with the alkyl group of the reacting alcohol, resulting in a new bromoacetate ester and 2-butoxyethanol.

Reactions Involving the Ester Carbonyl Group

The carbonyl carbon of the ester group is also an electrophilic center, though generally less reactive towards nucleophilic attack than the α-carbon in SN2 reactions under typical conditions. However, with strong nucleophiles or under specific catalytic conditions, reactions at the carbonyl group can occur. These reactions typically involve nucleophilic acyl substitution, where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the 2-butoxyethoxide leaving group.

Chemoselectivity Studies of the Bromoacetate Moiety

The presence of two distinct electrophilic centers in this compound raises the question of chemoselectivity. In reactions with nucleophiles, the choice of nucleophile, solvent, and reaction conditions can influence whether the reaction occurs at the α-carbon (alkylation) or the carbonyl carbon (acyl substitution).

Generally, softer nucleophiles (like sulfur and iodide ions) and conditions favoring SN2 reactions (polar aprotic solvents) will preferentially lead to alkylation at the carbon bearing the bromine. Conversely, harder nucleophiles (like hydroxide (B78521) and alkoxides) and conditions that promote nucleophilic acyl substitution may favor attack at the ester carbonyl group. However, for most common nucleophiles, the high reactivity of the α-bromoester system towards SN2 displacement makes alkylation the predominant pathway. Detailed chemoselectivity studies specifically on this compound are not extensively reported in readily available literature, but the principles of hard and soft acids and bases (HSAB) theory and the known reactivity of α-haloesters provide a strong predictive framework for its behavior.

Differential Reactivity with Various Nucleophiles (e.g., Thiols versus Amines)

The reactivity of this compound is primarily dictated by the presence of the α-bromoacetyl group. The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it a prime target for nucleophilic attack. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The rate and selectivity of this reaction are heavily influenced by the nature of the nucleophile. Thiols and amines represent two important classes of nucleophiles that exhibit differential reactivity towards this compound.

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are exceptionally potent nucleophiles. Sulfur's high polarizability and the relatively low electronegativity compared to oxygen allow it to readily donate its lone pair of electrons. Thiols are generally more nucleophilic than alcohols, and thiolates are significantly more nucleophilic than their corresponding alkoxides. In reactions with α-halo esters, the thiolate anion is the primary reactive species, and its formation is pH-dependent. The reaction of a thiol with this compound results in the formation of a stable thioether linkage.

Amines: Amines (R-NH₂) are also effective nucleophiles, with the lone pair of electrons on the nitrogen atom being responsible for their reactivity. Primary and secondary amines react with this compound to form secondary and tertiary amines, respectively. The nucleophilicity of amines is generally greater than that of corresponding alcohols due to nitrogen's lower electronegativity, but typically less than that of thiols.

The key distinction in reactivity arises from the concept of "soft" and "hard" nucleophiles. Sulfur-based nucleophiles like thiols are considered "soft" due to their large size and polarizability. Nitrogen-based nucleophiles like amines are "harder" than thiols. The electrophilic carbon in the bromoacetate moiety is a "soft" electrophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts more readily with soft nucleophiles. This inherent property often leads to a kinetic preference for reaction with thiols over amines, assuming comparable concentrations and conditions.

| Property | Thiols (R-SH) / Thiolates (R-S⁻) | Amines (R-NH₂) |

|---|---|---|

| Nucleophilic Atom | Sulfur | Nitrogen |

| Relative Nucleophilicity | Very High (especially thiolates) | High |

| Basicity | Weaker Base | Stronger Base |

| HSAB Classification | Soft Nucleophile | Harder Nucleophile |

| Reaction Product | Thioether (S-alkylation) | Substituted Amine (N-alkylation) |

pH-Dependent Reaction Kinetics and Control of Selectivity

The pH of the reaction medium is a critical parameter that can be manipulated to control the kinetics and selectivity of the reaction between this compound and nucleophiles like thiols and amines. This control stems from the pH-dependent ionization state of the nucleophiles.

Thiols: A thiol (R-SH) must be deprotonated to its conjugate base, the thiolate anion (R-S⁻), to act as a potent nucleophile. The concentration of the thiolate species is governed by the Henderson-Hasselbalch equation and is significant only at pH values near or above the pKa of the thiol (typically pKa 8-10). At lower pH, the thiol remains protonated and is a much weaker nucleophile.

Amines: An amine (R-NH₂) is nucleophilic only in its free base form. At pH values below its pKa (typically pKa 9-11 for alkylamines), the amine is protonated to form an ammonium salt (R-NH₃⁺). The resulting positive charge on the nitrogen atom eliminates its nucleophilicity.

This differential pH dependence allows for selective alkylation. Research on the reaction of bromoacetyl groups with thiols has demonstrated that significant kinetic discrimination can be achieved by carefully controlling the pH. For instance, a reaction carried out at a near-neutral pH (e.g., pH 6.5-7.0) can favor the modification of thiols over amines. At this pH, a significant fraction of a typical thiol may exist as the reactive thiolate, whereas an amine with a higher pKa would be predominantly in its non-nucleophilic protonated form. Conversely, increasing the pH to a more basic value (e.g., pH 9.0) deprotonates both species, leading to a faster reaction with both nucleophiles, though the inherently higher reactivity of the thiolate may still result in kinetic preference. Studies on similar α-halo carbonyl compounds have shown that reaction yields can be optimized by tuning the pH, with maximum yields often observed around neutral pH.

| pH Condition | Thiol (pKa ≈ 8.5) | Amine (pKa ≈ 10.5) | Outcome for Selectivity |

|---|---|---|---|

| pH 6.5 | Mostly protonated (R-SH), small fraction of reactive thiolate (R-S⁻). | Almost entirely protonated (R-NH₃⁺), non-nucleophilic. | Highly selective for thiol modification. |

| pH 8.5 | Significant concentration of reactive thiolate (R-S⁻). | Mostly protonated (R-NH₃⁺), small fraction of free amine (R-NH₂). | Reaction with thiol is strongly favored. |

| pH 10.0 | Almost entirely deprotonated to reactive thiolate (R-S⁻). | Significant concentration of nucleophilic free amine (R-NH₂). | Competitive reaction, selectivity is reduced. |

Metal-Mediated and Organometallic Reactions

Reformatsky Reaction and Zinc Enolate Formation

This compound is a suitable substrate for the Reformatsky reaction, a classic method for forming carbon-carbon bonds. This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, mediated by metallic zinc.

The key step in the Reformatsky reaction is the formation of an organozinc intermediate, commonly referred to as a Reformatsky enolate or a zinc enolate. This is achieved through the oxidative addition of zinc metal into the carbon-bromine bond of this compound. The resulting organozinc reagent is structurally a zinc enolate.

A significant advantage of Reformatsky enolates is their moderate reactivity compared to other enolates, such as those derived from lithium or magnesium (Grignard reagents). They are sufficiently nucleophilic to add to aldehydes and ketones but are generally unreactive towards the ester functionality. This chemoselectivity prevents self-condensation of the ester, a common side reaction with more reactive enolates.

The reaction mechanism proceeds as follows:

Oxidative Addition: Zinc dust inserts into the C-Br bond of this compound to form the zinc enolate.

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. The enolate then adds to the carbonyl carbon, typically through a six-membered chair-like transition state, forming a new carbon-carbon bond.

Workup: An acidic workup protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester product and zinc(II) salts.

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Zinc Enolate Formation | This compound, Zn(0) | Reformatsky Enolate (Organozinc reagent) |

| 2 | Nucleophilic Addition | Reformatsky Enolate, Aldehyde/Ketone (R₂C=O) | Zinc Alkoxide Intermediate |

| 3 | Acidic Workup | Zinc Alkoxide Intermediate, H₃O⁺ | β-Hydroxy Ester |

Cross-Coupling Reactions (e.g., Suzuki-Type Cross-Coupling)

The participation of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represents a more advanced application of its chemistry. The Suzuki reaction traditionally couples organohalides (or triflates) with organoboron compounds to form new carbon-carbon bonds. While aryl and vinyl halides are the most common substrates, the scope of the reaction has been expanded to include certain sp³-hybridized alkyl halides.

Using an alkyl bromide like this compound in a Suzuki-type coupling presents specific challenges:

Oxidative Addition: The oxidative addition of a C(sp³)-Br bond to a palladium(0) complex is generally slower and more difficult than for C(sp²)-Br bonds.

β-Hydride Elimination: Once the alkyl group is attached to the palladium center, if it possesses a hydrogen atom on the β-carbon, it can undergo β-hydride elimination, which is a competing decomposition pathway that can reduce product yield.

Despite these challenges, specialized catalytic systems have been developed to facilitate the Suzuki cross-coupling of alkyl bromides. A successful reaction would require a carefully selected palladium catalyst, often paired with a bulky, electron-rich phosphine (B1218219) ligand (e.g., tricyclohexylphosphine, PCy₃), and a suitable base.

The general catalytic cycle for a hypothetical Suzuki coupling involving this compound would be:

Oxidative Addition: The C-Br bond of the bromoacetate adds to the active Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

| Component | Role in Suzuki-Type Reaction | Example |

|---|---|---|

| Alkyl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Source | Pre-catalyst | Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, promotes oxidative addition/reductive elimination | PCy₃ (Tricyclohexylphosphine) |

| Base | Activates the organoboron reagent for transmetalation | K₃PO₄ |

Derivatization Chemistry and Analytical Methodologies for 2 Butoxyethyl Bromoacetate

Strategies for Analytical Derivatization

Derivatization is a cornerstone of analytical chemistry, transforming an analyte into a new compound with properties more suitable for a given analytical method. spectroscopyonline.com For 2-Butoxyethyl bromoacetate (B1195939), these strategies primarily aim to improve its behavior in mass spectrometry and chromatography.

Enhancement of Ionization Efficiency in Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. However, neutral molecules like 2-Butoxyethyl bromoacetate often exhibit poor ionization efficiency, particularly with soft ionization techniques like electrospray ionization (ESI), leading to low sensitivity. ddtjournal.com Derivatization addresses this by introducing a chemical moiety that is easily ionized. spectroscopyonline.comddtjournal.com

A common approach is to add a group containing a tertiary amine or a quaternary ammonium (B1175870) salt. These functionalities readily accept a proton to form a positive ion, significantly enhancing the signal in positive-ion ESI-MS. While specific protocols for this compound are not extensively detailed in the literature, the principle involves reacting the bromoacetate with a suitable nucleophilic derivatizing agent that contains a permanently charged or easily protonated group. This chemical alteration ensures that the analyte is efficiently converted into ions, thereby boosting its detectability. ddtjournal.com

Improvement of Chromatographic Separation Characteristics

Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase. The physical properties of an analyte, such as volatility and polarity, are critical for achieving good separation.

For Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization can be employed to increase a compound's volatility. nih.govresearchgate.net Techniques like silylation or acylation can replace polar functional groups with less polar, more volatile ones. nih.govresearchgate.net

In High-Performance Liquid Chromatography (HPLC), the goal is often to adjust the analyte's polarity to optimize its interaction with the stationary phase, thereby improving resolution from other components in a mixture. libretexts.orgmastelf.com The separation of similar compounds, such as bromoacetic and chloroacetic acids, has been successfully achieved using mixed-mode columns that leverage both reverse-phase and ion-exchange properties. Optimizing the mobile phase, for instance by adjusting pH or solvent strength, is another critical strategy for enhancing the separation of esters and related compounds. mastelf.comphenomenex.com

Functionalization for Spectroscopic Analysis

Spectroscopic methods rely on the interaction of molecules with electromagnetic radiation. By chemically attaching specific light-absorbing or light-emitting groups, the detectability of an otherwise non-responsive molecule can be dramatically increased.

Introduction of Chromophores and Fluorophores for Detection

This compound itself does not possess strong chromophores (for UV-Visible absorption) or fluorophores (for fluorescence emission), limiting its direct detection by these highly sensitive spectroscopic techniques. However, the bromoacetate functional group is a reactive alkylating agent. wikipedia.org This reactivity can be harnessed to introduce a molecular tag that is spectroscopically active.

The process involves reacting this compound with a nucleophilic labeling reagent that contains a chromophoric or fluorophoric system. biomol.comcaymanchem.com For example, a dye containing a thiol or amine group could react with the bromoacetate, displacing the bromide and covalently linking the dye to the butoxyethyl acetate (B1210297) backbone. The resulting molecule can then be detected and quantified at very low concentrations using UV-Visible spectrophotometry or fluorescence spectroscopy. fu-berlin.de This approach transforms the analytical challenge from detecting the original compound to detecting a highly responsive derivative.

Analytical Characterization Techniques for Bromoacetate Esters

While derivatization is a powerful tool, direct analytical methods are essential for structural confirmation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). For bromoacetate esters like this compound, ¹H NMR is particularly informative.

The ¹H NMR spectrum of this compound can be predicted based on the analysis of its constituent parts: the bromoacetyl group and the 2-butoxyethanol (B58217) moiety. By comparing it to the known spectra of similar compounds like Ethyl bromoacetate and 2-Butoxyethyl acetate, a detailed assignment of chemical shifts can be made. chemicalbook.comchemicalbook.com

The key feature distinguishing it from its acetate analogue is the signal for the methylene (B1212753) protons (CH₂) attached to the bromine atom. Bromine is a highly electronegative atom, which strongly deshields the adjacent protons, causing their signal to appear significantly downfield (at a higher ppm value). docbrown.info This signal is expected to be a singlet, as there are no adjacent protons to cause splitting. The protons of the butoxyethyl group will show characteristic shifts and coupling patterns corresponding to their positions relative to the ether and ester oxygen atoms. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |

| a | Br-CH₂ -C=O | ~3.8 - 4.0 | Singlet (s) |

| b | O=C-O-CH₂ -CH₂ | ~4.2 - 4.4 | Triplet (t) |

| c | O-CH₂-CH₂ -O | ~3.6 - 3.8 | Triplet (t) |

| d | O-CH₂ -CH₂-CH₂-CH₃ | ~3.4 - 3.6 | Triplet (t) |

| e | CH₂-CH₂ -CH₂-CH₃ | ~1.5 - 1.7 | Sextet (m) |

| f | CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet (m) |

| g | CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester, ether, and alkyl halide functionalities.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which for aliphatic esters typically appears in the range of 1750-1735 cm⁻¹ orgchemboulder.com. The presence of the electronegative bromine atom adjacent to the carbonyl group may slightly shift this absorption to a higher wavenumber.

Another key feature is the C-O stretching vibrations of the ester group, which are expected to produce two or more bands in the 1300-1000 cm⁻¹ region orgchemboulder.com. The ether linkage (C-O-C) within the 2-butoxyethyl moiety also contributes to absorptions in this region, typically around 1100 cm⁻¹.

The aliphatic C-H stretching vibrations of the butyl and ethyl groups will be observed as strong absorptions in the region of 2960-2850 cm⁻¹. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2960-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C-O (Ester and Ether) | Stretching | 1300-1000 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to their analysis by mass spectrometry, providing both qualitative and quantitative information.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak. A key characteristic to look for would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Common fragmentation patterns for esters include cleavage of the bond alpha to the carbonyl group and cleavage of the C-O bond of the alkoxy group libretexts.org. For this compound, significant fragmentation pathways would likely involve:

Loss of the butoxyethyl group: Cleavage of the O-CH₂ bond of the ester would result in an acylium ion [BrCH₂CO]⁺.

Cleavage of the ether bond: Fragmentation within the butoxyethyl chain could lead to various smaller ions.

Loss of a bromine atom: This would result in a [M-Br]⁺ fragment.

McLafferty rearrangement: While possible, this is generally more prevalent in esters with longer alkyl chains on the acid side.

GC-MS analysis would allow for the separation of this compound from any impurities or reactants. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The subsequent mass spectrum of the eluting peak would then confirm its identity.

| Fragment Ion | Proposed Structure | Key Feature |

|---|---|---|

| [M]⁺ and [M+2]⁺ | [C₈H₁₅BrO₃]⁺ | Molecular ion peaks with characteristic 1:1 bromine isotope pattern. |

| [M-Br]⁺ | [C₈H₁₅O₃]⁺ | Loss of the bromine atom. |

| [BrCH₂CO]⁺ | Acylium ion | Alpha cleavage of the ester. |

| [CH₂(CH₂)₃OCH₂CH₂O]⁺ | Butoxyethyl fragment | Cleavage of the ester C-O bond. |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should align with the theoretical values calculated from its molecular formula, C₈H₁₅BrO₃.

The theoretical percentages are calculated as follows:

Molecular Formula: C₈H₁₅BrO₃

Molar Mass: (8 × 12.01) + (15 × 1.01) + (1 × 79.90) + (3 × 16.00) = 239.09 g/mol

The calculated elemental composition provides a fundamental check of the compound's purity and empirical formula.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 40.19 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 6.34 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.42 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 20.07 |

Advanced Applications in Organic and Polymer Chemistry

Utilization as a Versatile Synthetic Intermediate

The reactivity of the carbon-bromine bond in 2-butoxyethyl bromoacetate (B1195939) makes it an effective alkylating agent. This property is harnessed to build more complex molecular structures and to produce specialty chemicals with tailored properties.

The role of 2-butoxyethyl bromoacetate as a synthetic building block is exemplified by its use in the preparation of precursors for specialized adhesives. In the synthesis of carbalkoxyalkyl 2-cyanoacrylates, which are monomers for surgical adhesives, 2'-butoxyethyl bromoacetate is used as a key reactant. google.com It is employed in the esterification of a cyano acid to form a crude anthracene (B1667546) adduct. This reaction highlights its function in introducing the butoxyethyl ester group into a larger, more complex molecule, which is a critical step toward forming the final cyanoacrylate monomer. google.com

The general reaction involves the nucleophilic substitution of the bromide by a carboxylate anion, demonstrating the compound's utility in forming new carbon-oxygen bonds under relatively mild conditions.

While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented, the bromoacetate functional group is a well-established precursor in this industry. Analogous compounds, such as ethyl bromoacetate, are vital intermediates for creating active ingredients in herbicides, pesticides, and fungicides. google.com The reactivity of the bromoacetate moiety allows for its incorporation into complex structures that can disrupt the metabolic or neurological pathways of pests and weeds. google.com

The presence of the butoxyethyl group in this compound suggests a potential application in the synthesis of specialty surfactants. The butoxyethyl portion of the molecule possesses both hydrophilic (ether linkage) and lipophilic (butyl group) characteristics. By reacting the bromoacetate end with a suitable hydrophilic or hydrophobic head group, it is possible to synthesize non-ionic surfactants with specific properties, such as controlled solubility and surface tension reduction, which are valuable in formulations for agrochemicals, detergents, and emulsifiers.

Applications in Polymer Chemistry and Materials Science

In polymer science, this compound serves as a functionalizing agent, a precursor to monomers, and a component in the synthesis of specialized materials like ionic liquids.

The modification of existing polymers to impart new properties is a cornerstone of materials science. This compound is well-suited for this purpose through "grafting to" techniques, where pre-existing polymer chains are functionalized with new side groups. nih.govnih.gov This process typically involves a polymer backbone containing nucleophilic sites (e.g., hydroxyl groups in polyvinyl alcohol) that can react with the electrophilic bromo- group of this compound.

One of the most relevant reactions for this purpose is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com In this SN2 reaction, an alkoxide, generated by deprotonating a hydroxyl group on the polymer backbone, acts as a nucleophile and attacks the carbon atom bonded to the bromine in this compound. wikipedia.org This results in the covalent attachment of the 2-butoxyethyl acetate (B1210297) side chain to the polymer via a stable ether linkage. This modification can alter the polymer's properties, such as its solubility, thermal characteristics, and hydrophobicity.

Table 1: Potential Polymer Functionalization Reactions

| Polymer Backbone | Functional Group | Reaction Type | Attached Side Chain |

|---|---|---|---|

| Poly(vinyl alcohol) | -OH | Williamson Ether Synthesis | -O-CH₂CO₂(CH₂)₂O(CH₂)₃CH₃ |

| Chitosan | -NH₂ / -OH | N-alkylation / O-alkylation | -NH-CH₂CO₂(CH₂)₂O(CH₂)₃CH₃ |

| Cellulose | -OH | Williamson Ether Synthesis | -O-CH₂CO₂(CH₂)₂O(CH₂)₃CH₃ |

This compound can be converted into a polymerizable monomer by introducing a reactive group such as a methacrylate (B99206). A plausible synthetic route involves the reaction of this compound with a nucleophilic methacrylate salt, such as sodium methacrylate. In this reaction, the methacrylate anion would displace the bromide ion via nucleophilic substitution, yielding 2-(2-butoxyethoxy)-2-oxoethyl methacrylate.

This resulting monomer contains a polymerizable methacrylate group and a flexible butoxyethyl ester side chain. Such monomers are valuable in the synthesis of advanced polymers, like those used in coatings, adhesives, and biomedical materials, where the side chain can influence properties like the glass transition temperature (Tg), flexibility, and surface energy of the final polymer. While this specific conversion is a chemically sound strategy, related butoxyethyl methacrylate monomers are often synthesized through alternative routes. chemicalbook.com

Ionic liquids (ILs) are salts with melting points below 100°C, and they have applications as solvents, catalysts, and electrolytes. A common method for synthesizing cation-functionalized ILs is through the quaternization of tertiary amines or phosphines. researchgate.netrsc.org this compound can act as the alkylating agent in this process.

The reaction involves the nucleophilic attack by the lone pair of electrons on the nitrogen or phosphorus atom of a tertiary amine (e.g., a 1-alkylimidazole) or phosphine (B1218219) on the carbon atom attached to the bromine. This SN2 reaction forms a new carbon-nitrogen or carbon-phosphorus bond, resulting in a quaternary ammonium (B1175870) or phosphonium (B103445) cation, respectively. The bromide ion becomes the corresponding anion. The resulting ionic liquid would possess a cation with a 2-butoxyethyl acetate functional group, which could impart specific solubility characteristics or serve as a site for further chemical modification.

Based on a comprehensive search of available scientific literature, there is no documented research specifically detailing the use of This compound in the advanced applications of fabricating photoresponsive polymeric nanoparticles, contributing to Covalent Adaptable Networks (CANs), or in asymmetric synthesis and chirality research.

Therefore, it is not possible to generate a scientifically accurate article on these specific topics as requested. The compound is primarily known as a chemical intermediate and its application in the highly specialized fields outlined in the query is not supported by accessible research data.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

A detailed analysis of the electronic and structural features of 2-Butoxyethyl bromoacetate (B1195939) using DFT would typically involve the calculation of various parameters. These would include the optimization of the molecular geometry to determine bond lengths, bond angles, and dihedral angles. Furthermore, the analysis would extend to the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. However, specific studies providing these DFT-calculated values for 2-Butoxyethyl bromoacetate are not currently published.

DFT calculations are also instrumental in predicting the spectroscopic features of a molecule. Theoretical vibrational spectra (Infrared and Raman) can be simulated from the calculated harmonic vibrational frequencies. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) electronic transitions can be predicted. These theoretical spectra are invaluable for interpreting experimental data and for the structural elucidation of the compound. At present, there are no available studies that report the predicted spectroscopic features of this compound based on DFT calculations.

Molecular Modeling and Intermolecular Interaction Analysis

Molecular modeling encompasses a broad range of computational techniques for modeling and simulating molecular systems. An analysis of this compound would involve the use of molecular mechanics or quantum mechanics to study its conformational landscape and to understand how it interacts with other molecules. Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, play a crucial role in determining the physical properties of a substance, including its boiling point, solubility, and crystal structure. A computational analysis could quantify the strength and nature of these interactions. Regrettably, specific molecular modeling studies focusing on the intermolecular interactions of this compound have not been reported in the scientific literature.

Mechanistic Pathway Elucidation via Computational Methods

Computational methods are frequently employed to elucidate the mechanisms of chemical reactions. For a compound like this compound, which contains a reactive bromoacetate group, these studies could investigate its reactivity in various chemical transformations, such as nucleophilic substitution reactions. By calculating the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products, thereby providing a detailed, step-by-step description of the reaction mechanism. This information is vital for understanding the reactivity of the compound and for designing new synthetic routes. As of now, there is a lack of published research on the computational elucidation of reaction mechanisms involving this compound.

Future Research Directions in 2 Butoxyethyl Bromoacetate Chemistry

Development of Greener and More Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the development of environmentally benign and sustainable processes. For 2-Butoxyethyl bromoacetate (B1195939), research is anticipated to move away from traditional synthesis methods that may rely on hazardous reagents and generate significant waste. The focus will be on creating pathways that are not only efficient but also adhere to the principles of green chemistry.

Key areas for future research in the greener synthesis of 2-Butoxyethyl bromoacetate include:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases, for esterification reactions offers a highly selective and environmentally friendly alternative to conventional acid catalysis. chemistryjournals.net Future studies will likely focus on identifying or engineering enzymes that can efficiently catalyze the esterification of bromoacetic acid with 2-butoxyethanol (B58217) under mild conditions, minimizing by-product formation and energy consumption.

Phase-Transfer Catalysis (PTC): PTC has proven effective for the esterification of various organic acids by enabling reactions between reactants in immiscible phases, often with milder conditions and higher yields. mdpi.com Research into the application of PTC for the synthesis of this compound could lead to more efficient and scalable processes. This would involve optimizing catalyst type, solvent systems, and reaction conditions. mdpi.comphasetransfercatalysis.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy input for the synthesis of organic compounds. chemistryjournals.net Investigating microwave-assisted esterification for this compound could lead to rapid and efficient production methods.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. The development of a continuous flow synthesis for this compound would represent a significant step towards a more sustainable and industrially viable manufacturing process.

A comparative overview of potential green synthetic routes is presented in the table below.

| Synthesis Method | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced by-products. chemistryjournals.net | Enzyme screening and engineering, optimization of reaction media. |

| Phase-Transfer Catalysis | Mild conditions, high yields, operational simplicity. mdpi.com | Catalyst selection, solvent optimization, kinetic studies. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. chemistryjournals.net | Optimization of microwave parameters, scalability studies. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Reactor design, optimization of flow parameters. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of a reactive carbon-bromine bond makes this compound a versatile building block in organic synthesis. Future research is expected to uncover new reactivity patterns and develop novel catalytic transformations, expanding its synthetic utility.

Directions for future exploration include:

Photocatalytic Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for forming new chemical bonds under mild conditions. nih.govresearchgate.net Investigating the photocatalytic activation of the C-Br bond in this compound could enable novel coupling reactions, such as C-C and C-heteroatom bond formation, that are not accessible through traditional methods. researchgate.netorganic-chemistry.org

Organocatalysis: The development of metal-free catalytic systems is a major goal in modern organic chemistry. Research into organocatalytic transformations of this compound could lead to new methods for its derivatization, avoiding the use of potentially toxic and expensive metal catalysts.

Transition-Metal-Catalyzed Cross-Coupling: While cross-coupling reactions are well-established, their application to α-halo esters continues to be an area of active research. Future work could focus on developing new catalytic systems for the efficient coupling of this compound with a wide range of organometallic reagents to form new C-C bonds. nih.govorganic-chemistry.orgorganic-chemistry.org

Radical-Mediated Transformations: The C-Br bond can be homolytically cleaved to generate a carbon-centered radical. Exploring the radical reactivity of this compound could open up new avenues for the synthesis of complex molecules, including addition reactions to alkenes and alkynes.

The following table outlines potential catalytic transformations for future investigation.

| Transformation Type | Catalytic System | Potential Products |

| Photoredox Catalysis | Ru or Ir-based photocatalysts, organic dyes | Functionalized esters, coupled products. nih.govresearchgate.net |

| Organocatalysis | Chiral amines, N-heterocyclic carbenes | Enantiomerically enriched derivatives |

| Cross-Coupling | Pd, Ni, or Cu catalysts | α-Aryl/alkenyl butoxyethyl acetates. organic-chemistry.orgorganic-chemistry.org |

| Radical Reactions | Radical initiators, photolysis | Polyfunctional compounds |

Expansion of Applications in Emerging Fields of Chemical Science

The unique combination of a flexible ether chain and a reactive bromoacetate moiety suggests that this compound could find applications in several emerging areas of chemical science.

Future research into novel applications may include:

Materials Science: The ether and ester functionalities could make this compound a useful monomer or precursor for the synthesis of functional polymers. rsc.org For instance, it could be incorporated into polymer backbones to tune properties such as solubility, flexibility, and thermal stability. Its use as a surface modification agent to introduce specific functionalities onto materials is another promising avenue.

Drug Delivery and Biomedical Applications: The amphiphilic nature that could be imparted by the butoxyethyl group might be exploited in the design of drug delivery systems, such as nanoparticles or micelles. The bromoacetate group provides a convenient handle for attaching therapeutic agents or targeting ligands.

Electrolyte Additives: Functionalized ethers have been investigated for their potential to improve the performance of electrolytes in lithium-ion batteries. rsc.orgresearchgate.net The specific properties of this compound could be explored in this context, potentially enhancing ion conductivity or electrode stability.

Green Solvents: Ethers are known for their utility as solvents. labinsights.nlunacademy.comyoutube.com The properties of this compound as a potential green solvent or co-solvent in various chemical processes could be investigated, focusing on its efficacy, recyclability, and environmental impact.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. The application of advanced computational modeling to this compound is a promising area for future investigation.

Key research directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.org These calculations can provide insights into reaction mechanisms and help in the design of new catalysts and reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This can be particularly useful for understanding its behavior in complex systems, such as in the design of drug delivery vehicles or as an electrolyte component.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or toxicity of this compound and its derivatives based on their molecular structure. nih.govresearchgate.netresearchgate.neteuropa.eunih.gov This can aid in the early-stage assessment of the environmental and health impacts of new applications.

The table below summarizes the potential applications of computational modeling in the study of this compound.

| Computational Method | Research Goal | Expected Outcome |

| Quantum Chemistry (e.g., DFT) | Elucidate electronic structure and reactivity. acs.org | Prediction of reaction pathways, spectroscopic data. |

| Molecular Dynamics (MD) | Study conformational dynamics and interactions. nih.gov | Understanding of behavior in solution and at interfaces. |

| QSAR Modeling | Predict biological activity and toxicity. nih.govresearchgate.netresearchgate.net | Guidance for safe design and application. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-butoxyethyl bromoacetate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of bromoacetic acid with 2-butoxyethanol under acid catalysis (e.g., sulfuric acid). Reaction conditions (temperature: 60–80°C, solvent: toluene) and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) are critical to minimize side reactions like hydrolysis. Purity is confirmed via gas chromatography (GC) or NMR to detect unreacted precursors. Post-synthesis purification via fractional distillation or silica gel chromatography is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify ester group signals (e.g., carbonyl at ~170 ppm in C NMR) and butoxy chain protons (δ 1.2–3.5 ppm in H NMR).

- IR : Strong absorbance at ~1740 cm confirms the ester carbonyl.

- Mass Spectrometry : Molecular ion peaks ([M]) and fragmentation patterns verify molecular weight and structural integrity.

- Conductivity measurements (non-electrolyte behavior, <50 Ωcmmol) can rule out ionic impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.

- Decontamination : Immediate washing with soap/water for skin contact; eye rinsing with saline for 15 minutes.

- Storage : Keep in airtight containers away from bases or oxidizing agents to prevent decomposition.

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in radical-mediated reductions?

- Methodological Answer : Bromoacetates undergo proton-coupled electron transfer (PCET) with radicals (e.g., α-hydroxyethyl radicals). Computational studies (DFT) suggest that the bromine atom’s electronegativity stabilizes transition states, favoring C-Br bond cleavage. Experimental validation via γ-radiolysis in ethanol/water mixtures can track reaction kinetics and byproducts (e.g., acetate formation) .

Q. What coordination modes are observed when this compound forms metal complexes, and how do they influence catalytic activity?

- Methodological Answer : The ester’s oxygen atoms can act as monodentate or bridging ligands. For example, with Cu(II) or Ni(II), square-planar geometries are common, confirmed by magnetic susceptibility (μ = 1.8–2.2 BM for Cu(II)) and X-ray crystallography. Catalytic activity in polymerization (e.g., xanthate-mediated RAFT) depends on metal-ligand bond strength and steric effects from the butoxy group .

Q. How can this compound be utilized as a derivatizing agent in analytical chemistry?

- Methodological Answer : It reacts with amines or thiols to form stable adducts for LC-MS detection. For example, derivatizing trimethylamine (TMA) enhances ionization efficiency. Optimization involves pH control (buffered at 8–9) and excess reagent to ensure complete reaction. Validation via spike-recovery experiments in biological matrices (e.g., plasma) confirms method robustness .

Q. How should researchers resolve contradictions in reported magnetic moments for metal complexes of bromoacetate derivatives?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMF vs. DMSO) or oxidation states. Re-evaluate synthesis conditions (strict anaerobic environments for air-sensitive metals like Fe(II)) and use complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.